8-[2-(4-iodophenoxy)ethoxy]quinoline
Description
Contextualizing Quinoline (B57606) Derivatives in Medicinal Chemistry and Chemical Probe Development
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govwikipedia.org Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. rsc.orgnih.govbenthamscience.comorientjchem.org The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. orientjchem.org This adaptability has made quinoline derivatives a focal point in the development of therapeutic agents and chemical probes. researchgate.netnih.gov
In the realm of chemical probe development, quinoline-based compounds are frequently utilized as fluorescent sensors for metal ions and for bio-imaging applications. researchgate.netnih.gov The aromatic nature and the presence of a nitrogen atom in the quinoline ring system often impart favorable photophysical properties. acs.org The ability to chelate metal ions is a well-documented feature of certain quinoline derivatives, such as 8-hydroxyquinoline (B1678124), making them valuable tools for studying metal homeostasis in biological systems. nih.gov
Genesis and Rationale for the Synthesis and Investigation of 8-[2-(4-iodophenoxy)ethoxy]quinoline
While specific literature on the synthesis of this compound is scarce, the rationale for its design can be inferred from the distinct properties of its components. The synthesis would likely involve the coupling of an 8-substituted quinoline with a 2-(4-iodophenoxy)ethanol (B3257873) derivative, a common strategy in the synthesis of ether-linked bi-aryl compounds. kaist.ac.kr
The key structural features that motivate the investigation of this compound are:
The 8-substituted Quinoline Core: The substitution at the 8-position of the quinoline ring is known to influence the compound's chelating ability and biological activity. acs.orgnih.gov This position is crucial for interaction with various biological targets.
The Iodophenoxy Moiety: The presence of an iodine atom on the phenoxy ring is significant for several reasons. Iodine can act as a heavy atom, potentially influencing the photophysical properties of the molecule. nih.gov More importantly, the radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) can be introduced, transforming the molecule into a radioligand for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.gov This makes the compound a potential candidate for a molecular imaging probe. Furthermore, halogen substitutions are known to modulate the pharmacological activity of many drug molecules. nih.gov
Overview of Current Research Trajectories and Unaddressed Questions Pertaining to the Compound
Given the novelty of this compound, its research trajectory is largely hypothetical but can be mapped out based on the known applications of related compounds. Key research questions that need to be addressed include:
Synthesis and Characterization: The primary step would be to establish a robust and efficient synthetic route for the compound and to fully characterize its chemical and physical properties. nih.gov
Biological Activity Screening: A comprehensive screening of its biological activities would be essential. This could include assays for anticancer, antimicrobial, and anti-inflammatory properties, given the broad bioactivity of quinoline derivatives. benthamscience.com
Target Identification: If biological activity is observed, the next critical step would be to identify its molecular target(s). This could involve techniques such as affinity chromatography, proteomics, or computational docking studies.
Potential as a Chemical Probe: The presence of the iodo-group strongly suggests its potential as an imaging agent. nih.gov Research would need to focus on radiosynthesis with iodine isotopes and subsequent in vitro and in vivo imaging studies to assess its utility as a probe for specific receptors or enzymes. The fluorescent properties of the quinoline core should also be investigated to explore its potential as a fluorescent probe. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline, phenoxy, and linker moieties would be necessary to understand the relationship between the compound's structure and its biological activity or probing capabilities. nih.gov
Interdisciplinary Significance of this compound in Academic Science
The investigation of this compound holds significance across multiple scientific disciplines:
Medicinal Chemistry: The development of a novel quinoline derivative with potential therapeutic properties would be a valuable contribution to the field. nih.gov
Molecular Imaging: If successfully radiolabeled, this compound could serve as a new tool for non-invasively studying biological processes in real-time, with implications for disease diagnosis and monitoring treatment responses. nih.gov
Chemical Biology: As a chemical probe, it could be used to dissect complex biological pathways and to better understand the function of its molecular targets. researchgate.net
Materials Science: Quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov The unique combination of a quinoline and an iodophenoxy group might impart interesting material properties.
Illustrative Data of Representative Quinoline Derivatives
To provide context for the potential of this compound, the following interactive table summarizes the properties and applications of several well-characterized quinoline derivatives. This data illustrates the diverse functionalities and activities that can be achieved through modification of the quinoline scaffold.
| Compound Name | Structure | Key Features | Primary Application/Activity | Reference(s) |
| Chloroquine | 4-Aminoquinoline | Antimalarial | rsc.org | |
| 8-Hydroxyquinoline | 8-Hydroxy substitution | Metal chelator, Antifungal | nih.gov | |
| 2-(Furan-2-yl)-4-phenoxyquinoline | Phenoxy and furan (B31954) moieties | Anti-inflammatory | nih.gov | |
| 5-Iodo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]-8-(piperazin-1-yl)quinoline | Iodinated, complex side chains | Potential PDGFRβ imaging agent | nih.gov | |
| Quinine | Methoxy group, vinyl group, quinuclidine (B89598) ring | Antimalarial | rsc.org |
Note: This table is for illustrative purposes and showcases the diversity of quinoline derivatives. The properties of this compound would need to be determined experimentally.
Structure
3D Structure
Properties
IUPAC Name |
8-[2-(4-iodophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAQPDNQAEJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)I)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Considerations for 8 2 4 Iodophenoxy Ethoxy Quinoline
Elucidation and Optimization of Synthetic Pathways for 8-[2-(4-iodophenoxy)ethoxy]quinoline
The construction of the ether linkage is the key step in the synthesis of this compound. The most common and effective method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.
A robust and widely applicable method for synthesizing this compound is the Williamson ether synthesis. byjus.comwikipedia.org This reaction proceeds via an S\textsubscript{N}2 mechanism, where the nucleophilic oxygen of a deprotonated alcohol attacks an electrophilic carbon atom, displacing a halide or other suitable leaving group. masterorganicchemistry.com
The primary synthetic route involves the reaction of 8-hydroxyquinoline (B1678124) with a suitable 2-(4-iodophenoxy)ethyl halide. A common precursor for this is 1-(2-bromoethoxy)-4-iodobenzene (B8807189). The synthesis can be conceptualized in two main steps:
Formation of the Alkoxide: 8-hydroxyquinoline is treated with a strong base to deprotonate the hydroxyl group, forming the more nucleophilic 8-quinolinolate anion. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K\textsubscript{2}CO\textsubscript{3}). The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724). byjus.com
Nucleophilic Substitution: The in situ generated 8-quinolinolate is then reacted with 1-(2-bromoethoxy)-4-iodobenzene. The nucleophilic oxygen of the quinolinolate attacks the primary carbon of the bromoethoxy group, displacing the bromide ion and forming the desired ether linkage.
Reaction Scheme:
Yield Optimization:
To maximize the yield of the final product, several factors can be optimized:
Base Selection: The choice of base is crucial. Stronger bases like NaH ensure complete deprotonation of the 8-hydroxyquinoline, driving the reaction forward. However, milder bases like K\textsubscript{2}CO\textsubscript{3} can also be effective and are often easier to handle.
Solvent: Aprotic polar solvents like DMF or acetonitrile are preferred as they can dissolve the ionic intermediates and facilitate the S\textsubscript{N}2 reaction. byjus.com
Temperature: The reaction is typically performed at elevated temperatures (50-100 °C) to increase the reaction rate, although excessively high temperatures can lead to side reactions and decomposition. wikipedia.org
Reaction Time: The reaction time can range from a few hours to overnight, and progress is monitored by thin-layer chromatography (TLC). nih.gov
A representative experimental procedure would involve dissolving 8-hydroxyquinoline in DMF, adding NaH portion-wise at 0 °C, followed by the addition of 1-(2-bromoethoxy)-4-iodobenzene and heating the mixture to around 80 °C for several hours.
While the Williamson ether synthesis is the most direct approach, alternative strategies and precursors can be considered.
Alternative Leaving Groups: Instead of 1-(2-bromoethoxy)-4-iodobenzene, precursors with other leaving groups such as tosylates (e.g., 2-(4-iodophenoxy)ethyl tosylate) can be used. Tosylates are excellent leaving groups and can sometimes lead to higher yields and cleaner reactions. masterorganicchemistry.com
Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for forming the ether linkage. This reaction involves the use of triphenylphosphine (B44618) (PPh\textsubscript{3}) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this scenario, 8-hydroxyquinoline would be reacted with 2-(4-iodophenoxy)ethanol (B3257873) in the presence of PPh\textsubscript{3} and DEAD. This method often proceeds under milder conditions than the Williamson synthesis.
Precursor Synthesis: The precursor, 1-(2-bromoethoxy)-4-iodobenzene, can be synthesized from 4-iodophenol (B32979) and 1,2-dibromoethane (B42909) under basic conditions. Similarly, 2-(4-iodophenoxy)ethanol can be prepared from 4-iodophenol and 2-chloroethanol. The synthesis of 1-bromo-4-iodobenzene (B50087) itself can be achieved from 4-bromoaniline (B143363) via a Sandmeyer-type reaction. wikipedia.org
Advanced Purification Techniques and Chromatographic Separations of the Compound
The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual solvent. Therefore, a thorough purification is necessary to obtain this compound in high purity.
Flash Column Chromatography:
Flash column chromatography is the most common and effective method for the purification of the target compound. orgsyn.org The choice of the stationary and mobile phases is critical for achieving good separation.
Stationary Phase: Silica gel is the most commonly used stationary phase for compounds of this polarity.
Mobile Phase (Eluent): A solvent system of ethyl acetate (B1210297) and hexane (B92381) is typically employed. The polarity of the eluent is adjusted to achieve a retention factor (R\textsubscript{f}) of approximately 0.2-0.3 for the desired product on TLC, which generally provides optimal separation on the column. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), can be effective in separating the product from less polar impurities and more polar by-products.
Recrystallization:
If a highly pure solid is obtained after column chromatography, recrystallization can be employed as a final purification step. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol (B145695) and water or dichloromethane (B109758) and hexane could be explored for this purpose.
Spectroscopic and Spectrometric Methodologies for Structural Confirmation of this compound
The unambiguous structural elucidation of this compound is accomplished through a combination of modern spectroscopic and spectrometric techniques.
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure. nih.gov The chemical shifts, multiplicities, and coupling constants of the signals provide detailed information about the electronic environment and connectivity of the atoms.
¹H NMR Spectroscopy:
The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the quinoline (B57606) ring, the ethoxy bridge, and the 4-iodophenyl group. The predicted chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents. chemicalbook.comresearchgate.net
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic environment, with carbons attached to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts (downfield). oregonstate.edulibretexts.org
Predicted NMR Data for this compound:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-2 | ~8.9 | - |
| Quinoline H-3 | ~7.4 | - |
| Quinoline H-4 | ~8.5 | - |
| Quinoline H-5 | ~7.5 | - |
| Quinoline H-6 | ~7.4 | - |
| Quinoline H-7 | ~7.1 | - |
| 4-Iodophenyl H-2', H-6' | ~6.8 | - |
| 4-Iodophenyl H-3', H-5' | ~7.6 | - |
| Ethoxy -OCH₂- | ~4.4 | ~68.0 |
| Ethoxy -CH₂O- | ~4.3 | ~67.0 |
| Quinoline C-2 | - | ~150.0 |
| Quinoline C-3 | - | ~121.5 |
| Quinoline C-4 | - | ~136.0 |
| Quinoline C-5 | - | ~129.5 |
| Quinoline C-6 | - | ~122.0 |
| Quinoline C-7 | - | ~108.0 |
| Quinoline C-8 | - | ~155.0 |
| Quinoline C-8a | - | ~140.0 |
| Quinoline C-4a | - | ~127.0 |
| 4-Iodophenyl C-1' | - | ~158.0 |
| 4-Iodophenyl C-2', C-6' | - | ~117.0 |
| 4-Iodophenyl C-3', C-5' | - | ~138.5 |
| 4-Iodophenyl C-4' | - | ~83.0 |
Note: Predicted values are based on literature data for analogous structures and may vary depending on the solvent and experimental conditions. chemicalbook.commdpi.com
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information.
Molecular Ion Peak:
For this compound (C\textsubscript{17}H\textsubscript{14}INO\textsubscript{2}), the expected monoisotopic mass is approximately 403.0069 g/mol . HRMS would be able to confirm this mass with high accuracy.
Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Key fragmentation pathways would likely involve:
Cleavage of the ether linkages: This would be a major fragmentation pathway, leading to ions corresponding to the quinolinoxy and iodophenoxy moieties.
Loss of the iodine atom: The C-I bond is relatively weak and can cleave to give a fragment corresponding to the loss of an iodine radical. docbrown.infodocbrown.info This is a characteristic fragmentation for iodo-aromatic compounds. researchgate.netnih.gov
Fragmentation of the ethoxy chain: Cleavage within the ethoxy bridge can also occur.
Expected Key Fragments:
| m/z (approximate) | Possible Fragment Structure |
|---|---|
| 403 | [M]⁺ (Molecular ion) |
| 276 | [M - I]⁺ |
| 219 | [C₉H₆NOCH₂CH₂O]⁺ |
| 145 | [C₉H₇NO]⁺ (8-hydroxyquinoline) |
| 204 | [IC₆H₄]⁺ |
This comprehensive analytical approach, combining synthesis, purification, and detailed spectroscopic and spectrometric characterization, is essential for the unambiguous identification and preparation of pure this compound for further studies.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic techniques are crucial for the structural elucidation and characterization of newly synthesized compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
C-H stretching vibrations: Aromatic C-H stretching bands are anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy chain would appear between 3000 and 2850 cm⁻¹.
C=N and C=C stretching vibrations: The quinoline ring contains both C=N and C=C bonds, which are expected to show a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. researchgate.net
C-O-C stretching vibrations: The presence of two ether linkages (aryl-alkyl and alkyl-aryl) will give rise to strong, characteristic C-O-C stretching bands, typically in the 1275-1000 cm⁻¹ range. scispace.com The asymmetric stretching is usually stronger and appears at a higher wavenumber than the symmetric stretching.
C-I stretching vibration: The carbon-iodine bond is expected to produce a stretching vibration at lower frequencies, typically in the range of 600-500 cm⁻¹.
Aromatic out-of-plane bending: The substitution pattern on the benzene (B151609) and quinoline rings will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern. astrochem.org
A representative table of expected IR peaks is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| C=N, C=C (Quinoline) | 1650-1450 | Stretching |
| C-O-C (Ether) | 1275-1000 | Stretching |
| C-I | 600-500 | Stretching |
| Aromatic C-H (out-of-plane) | 900-675 | Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric systems, primarily the quinoline and iodophenoxy moieties. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show multiple absorption bands.
The quinoline ring itself exhibits characteristic π → π* transitions. mdpi.com The absorption spectrum of quinoline derivatives is sensitive to the nature and position of substituents. mdpi.com The introduction of the 2-(4-iodophenoxy)ethoxy group at the 8-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system through the ether oxygen.
Based on studies of similar 8-alkoxyquinoline derivatives, the UV-Vis spectrum of the title compound would likely display absorption bands in the following regions:
An intense band around 240-260 nm.
A series of bands with fine structure between 280 and 330 nm. mdpi.commdpi.com
The specific λmax values and molar absorptivities would be influenced by the solvent polarity. mdpi.com
Molecular Mechanisms of Action and Target Engagement of 8 2 4 Iodophenoxy Ethoxy Quinoline
Identification and Validation of Molecular Targets for 8-[2-(4-iodophenoxy)ethoxy]quinoline
The initial and most critical step in characterizing the mechanism of action of any bioactive compound is the identification of its molecular targets. For a molecule like this compound, a multi-pronged approach is typically employed to elucidate its protein binding partners.
Affinity-Based Proteomics and Chemoproteomics Approaches for Target Discovery
Affinity-based proteomics and chemoproteomics are powerful, unbiased methods to identify the direct binding partners of a small molecule within a complex biological system. These techniques would involve synthesizing a derivative of this compound that incorporates a reactive group or a tag. This modified probe can then be incubated with cell lysates or living cells to allow for the covalent capture or affinity purification of interacting proteins. Subsequent analysis by mass spectrometry would reveal the identity of these protein targets.
While specific studies employing these methods on this compound have not been detailed in publicly available literature, the general applicability of this approach to quinoline (B57606) derivatives suggests it would be a viable strategy. The resulting data would provide a comprehensive list of potential molecular targets, which would then require further validation.
Recombinant Protein Binding Assays and Enzyme Inhibition Kinetics
Following the identification of potential targets through proteomic approaches, validation is performed using in vitro assays with purified recombinant proteins. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays would be utilized to confirm a direct interaction between this compound and the candidate proteins.
If a target protein is an enzyme, its functional modulation by the compound would be assessed through enzyme inhibition assays. For quinoline derivatives, a common class of targets includes kinases and enzymes involved in DNA replication and repair, such as topoisomerases. For instance, various quinoline derivatives have been shown to inhibit different kinases and carbonic anhydrases. nih.gov A hypothetical enzyme inhibition assay for a candidate kinase is presented in Table 1.
Table 1: Hypothetical Enzyme Inhibition Data for this compound Against a Candidate Kinase
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | >10,000 |
| Kinase C | 850 |
This table is for illustrative purposes and is not based on experimental data for the specific compound.
Detailed Analysis of this compound-Target Interactions at the Molecular Level
Once a bona fide molecular target is validated, the next phase involves a detailed characterization of the binding interaction at the molecular and biophysical levels.
Kinetic and Thermodynamic Characterization of Binding Events
Understanding the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of the binding of this compound to its target provides deep insights into the nature of the interaction. Techniques like SPR can provide kinetic data (kₐ and kₑ), while ITC can directly measure the thermodynamic parameters (ΔH and ΔS). This information helps in understanding the driving forces of the binding event, whether it is enthalpically or entropically driven, which can guide further optimization of the compound.
Allosteric Modulation and Orthosteric Binding Site Analysis
Determining whether this compound binds to the active site (orthosteric) or a secondary site (allosteric) of its target enzyme is crucial. Competition binding assays with known orthosteric ligands can differentiate between these two modes of binding. Molecular docking studies, which computationally predict the binding pose of a ligand within a protein's structure, can also provide valuable hypotheses about the binding site. For many quinoline-based inhibitors, interactions with the ATP-binding pocket of kinases are a common orthosteric mechanism.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues
For the this compound scaffold, key areas for modification would include:
The Quinoline Core: Substitution at various positions on the quinoline ring system.
The Ether Linkage: Altering the length and nature of the ethoxy linker.
The Phenyl Ring: Varying the substituent at the 4-position (iodine) and exploring other substitution patterns.
A hypothetical SAR study is summarized in Table 2, illustrating how changes in the substituent on the phenoxy ring might affect inhibitory activity against a target.
Table 2: Hypothetical Structure-Activity Relationship of 8-[2-(4-Substituted-phenoxy)ethoxy]quinoline Analogues
| Analogue Substituent (at 4-position of phenoxy ring) | Target Inhibition (IC₅₀, nM) |
| -I (Iodo) | 50 |
| -Cl (Chloro) | 75 |
| -F (Fluoro) | 120 |
| -CH₃ (Methyl) | 250 |
| -H (Unsubstituted) | 500 |
This table is for illustrative purposes and is not based on experimental data for the specific compound.
These studies would guide the design of more potent and selective analogues. Concurrently, SPR studies would focus on how these structural changes affect properties like solubility, metabolic stability, and cell permeability, which are critical for the development of a successful therapeutic agent.
Rational Design and Synthesis of SAR-Probing Analogues
Information regarding the specific rational design strategy that led to the conception of this compound is not available. Typically, the design of such molecules involves creating a library of analogues by systematically modifying the core structure. For a compound like this compound, this would likely involve:
Modification of the substituent on the phenoxy ring (e.g., replacing iodine with other halogens or functional groups).
Alteration of the ethoxy linker chain (e.g., changing its length or rigidity).
Substitution at other positions on the quinoline ring.
However, no publications detailing the synthesis of such a series of analogues for SAR studies could be located.
Comparative Biological Activity Assessment Across Analogues
Without a synthesized library of analogues, no data on comparative biological activity exists. Research on other quinoline derivatives, such as 8-hydroxyquinolines and 8-aminoquinolines, has shown that small structural changes can lead to significant differences in biological activity and toxicity. researchgate.netnih.govwho.int For instance, the position and nature of substituents on the quinoline ring are critical for activities like MRP2 inhibition and antiprion effects. nih.govnih.gov However, no such data tables or research findings are available for this compound.
Computational Approaches in SAR Derivation (e.g., QSAR, QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational tools frequently used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com These models are built using data from a series of tested analogues. Given the absence of a synthesized and tested series of analogues for this compound, no specific QSAR or QSPR studies have been published.
Cellular and Subcellular Distribution of this compound in Biological Systems
The characterization of a compound's cellular and subcellular distribution is crucial for understanding its mechanism of action.
Intracellular Localization Studies Using Advanced Imaging Techniques
Advanced imaging techniques, such as fluorescence microscopy, are often employed to visualize the localization of compounds within cells. This typically requires the compound to be inherently fluorescent or tagged with a fluorescent probe. There is no available information on the intrinsic fluorescent properties of this compound or any studies that have used imaging techniques to determine its intracellular location. Studies on other complex quinoline derivatives have successfully used such techniques to understand their cellular targets. nih.gov
Organelle-Specific Accumulation and Trafficking Mechanisms
Determining if a compound accumulates in specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum) is a key step in elucidating its biological effects. This information is currently not available for this compound.
In-Depth Scientific Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and databases, detailed preclinical data on the specific pharmacodynamic and in vitro cellular effects of the chemical compound this compound are not available in published research. Consequently, the development of an article based on the requested detailed outline is not possible at this time.
Extensive queries for "this compound" and associated experimental terms did not yield specific studies detailing its biological activity. The required information for the outlined sections—including phosphorylation cascade analysis, transcriptomics, proteomics, metabolomics, and its impact on cell proliferation, migration, invasion, and adhesion—appears to be absent from the current body of scientific literature.
Research in this area often focuses on the broader class of quinoline and, more specifically, 8-hydroxyquinoline (B1678124) (8-HQ) derivatives. These related compounds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, various 8-HQ derivatives have been shown to modulate cellular pathways and affect cell viability in different cancer cell lines. Some studies on other quinoline structures, such as 4-phenoxyquinolines, have explored their potential as kinase inhibitors, which are crucial regulators of cellular signaling. However, this information is specific to the studied analogues and cannot be scientifically extrapolated to "this compound" without direct experimental evidence.
The absence of specific data prevents a scientifically accurate discussion on:
Pharmacodynamic Modulation in Preclinical Biological Systems by 8 2 4 Iodophenoxy Ethoxy Quinoline
Phenotypic Responses in In Vitro Cellular Models:No in vitro studies were found that specifically measure the effects of this compound on cell proliferation, viability, migration, invasion, or adhesion processes in cultured cells.
Without dedicated research on "8-[2-(4-iodophenoxy)ethoxy]quinoline," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further investigation into this specific compound would be necessary to generate the data needed to populate the detailed structure requested.
Elucidation of Apoptosis, Necrosis, and Autophagy Pathways
Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the elucidation of apoptosis, necrosis, and autophagy pathways following treatment with this compound. While other quinoline (B57606) derivatives have been investigated for their capacity to induce programmed cell death, specific data on the mechanisms of action for this compound, including its effects on key markers of these cell death pathways (e.g., caspase activation for apoptosis, lactate (B86563) dehydrogenase release for necrosis, or LC3 conversion for autophagy), are not available in the reviewed sources. Therefore, a detailed analysis of its role in these specific cellular processes cannot be provided at this time.
Investigation of this compound in Complex In Vitro and Ex Vivo Systems
The investigation of this compound in complex in vitro and ex vivo systems is a critical step in understanding its potential therapeutic effects in a more physiologically relevant context. However, specific research detailing the use of this compound in such models is not currently present in the available scientific literature.
3D Cell Culture Models (e.g., Spheroids, Organoids)
There are no specific studies found in the public domain that report the use of this compound in three-dimensional (3D) cell culture models such as spheroids or organoids. Research on other compounds has demonstrated that 3D models can offer significant insights into drug efficacy and penetration, aspects that are not as accurately modeled in traditional 2D cell cultures. For instance, the architecture of 3D spheroids often includes proliferating outer layers and quiescent or necrotic inner cores, which can impact drug response. However, without specific studies on this compound, its effects within these complex microenvironments remain uncharacterized.
Co-Culture Systems for Inter-Cellular Communication Studies
Information regarding the investigation of this compound in co-culture systems to study inter-cellular communication is not available in the reviewed scientific literature. Co-culture systems are instrumental in dissecting the interactions between different cell types, such as cancer cells and stromal fibroblasts, which can influence therapeutic responses. These systems can be used to study how one cell type affects the behavior and drug sensitivity of another. The impact of this compound on these complex cellular dialogues has not been reported.
Tissue Explant Studies for Mechanistic Validation
No published research could be identified that utilizes tissue explants to validate the mechanisms of action of this compound. Tissue explant studies, which involve the use of small fragments of tissue cultured in vitro, provide a valuable platform for assessing a compound's effect in the context of the native tissue architecture and cellular heterogeneity. This methodology can offer crucial insights that bridge the gap between in vitro cell culture and in vivo models. The absence of such studies for this compound means that its effects at the tissue level remain unexplored in the public research domain.
Preclinical Pharmacokinetics and in Vivo Mechanistic Studies of 8 2 4 Iodophenoxy Ethoxy Quinoline
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species: Research Methodologies
The investigation of a new chemical entity's ADME profile is fundamental in preclinical research. For 8-[2-(4-iodophenoxy)ethoxy]quinoline, this would involve a series of in vitro and in vivo studies in various animal models to predict its behavior in humans.
Quantitative Bioanalysis of this compound in Biological Matrices (e.g., plasma, tissues, urine)
To accurately determine the concentration of this compound in biological samples, robust bioanalytical methods would need to be developed and validated. A common and highly sensitive technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The development of such a method would involve:
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to isolate the compound from complex biological matrices such as plasma, homogenized tissues, and urine.
Chromatographic Separation: A suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method would be established to separate the parent drug from endogenous components and potential metabolites.
Mass Spectrometric Detection: A mass spectrometer would be used for sensitive and selective detection and quantification of the analyte.
Validation of the bioanalytical method is crucial and would assess parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the given matrix.
Table 1: Illustrative Parameters for a Validated LC-MS/MS Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte. |
| Matrix Effect | Within acceptable limits. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Stable under various storage and handling conditions. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Elucidation of Metabolic Pathways and Identification of Major Metabolites in Research Models
Understanding the metabolic fate of this compound is critical. In vitro systems, such as liver microsomes, hepatocytes, and recombinant cytochrome P450 enzymes from different species (e.g., mouse, rat, dog, human), would be utilized to identify the primary metabolic pathways.
Potential metabolic transformations for a molecule with the structure of this compound could include:
Hydroxylation: Addition of a hydroxyl group to the quinoline (B57606) or phenoxy rings.
O-dealkylation: Cleavage of the ether linkages.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Following in vitro studies, in vivo experiments in animal models would be conducted. Analysis of plasma, urine, and feces using high-resolution mass spectrometry would help identify and structurally characterize the major metabolites.
Tissue Distribution and Accumulation Patterns in Research Animal Models
To determine where the compound distributes in the body and if it accumulates in specific tissues, studies in rodent models are typically performed. A common approach involves the use of a radiolabeled version of the compound, for instance, with Iodine-125, given the presence of an iodine atom in the structure, or by introducing Carbon-14.
Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique that provides a visual and quantitative assessment of the distribution of the radiolabeled compound across the entire body over time. This method can reveal accumulation in specific organs or tissues. Subsequent analysis of individual tissues by LC-MS/MS can provide more precise concentration data.
Pharmacodynamic Biomarker Discovery and Validation in Preclinical Animal Models Treated with this compound
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its intended target and modulating the desired biological pathway.
Molecular Biomarker Analysis (e.g., target engagement, pathway modulation, gene expression)
The selection of molecular biomarkers would depend on the intended therapeutic target of this compound. Once a target is identified, various assays can be employed to measure target engagement and pathway modulation in tissues or blood from treated animals.
Table 2: Examples of Molecular Biomarker Analysis Techniques
| Analysis Type | Technique | Purpose |
| Target Engagement | Western Blot, ELISA, Immunohistochemistry | To measure changes in the levels or post-translational modifications of the target protein. |
| Pathway Modulation | Phospho-protein arrays, Kinase activity assays | To assess the activity of signaling pathways downstream of the target. |
| Gene Expression | qRT-PCR, RNA-sequencing | To measure changes in the expression of genes regulated by the target pathway. |
These analyses would help to establish a dose-response relationship and to understand the mechanism of action of the compound in a living system.
Imaging Biomarkers for Real-Time Mechanistic Assessment
Non-invasive imaging techniques can provide real-time assessment of a drug's effect on its target in vivo. Given that this compound contains an iodine atom, it could potentially be developed as an imaging agent itself, for example, for Single Photon Emission Computed Tomography (SPECT) if a suitable radioisotope of iodine is used.
Alternatively, other imaging modalities could be employed to monitor the biological effects of the compound. For instance, if the compound is being developed as an anti-cancer agent, techniques like Positron Emission Tomography (PET) with tracers such as [¹⁸F]FDG could be used to assess changes in tumor metabolism in response to treatment. Magnetic Resonance Imaging (MRI) could be used to monitor changes in tumor size and vascularity. The choice of the imaging biomarker would be directly linked to the therapeutic indication and the compound's mechanism of action.
Assessment of this compound in Mechanistically Relevant In Vivo Disease Models
The in vivo evaluation of novel chemical entities is a critical step in the drug discovery and development process. For the compound this compound, a comprehensive understanding of its effects within a living organism is paramount. This necessitates the use of carefully selected animal models of disease that are mechanistically relevant to the compound's putative mode of action. The following sections detail the approach to assessing this quinoline derivative in such models.
Model Selection and Rationale for Mechanistic Inquiry
The selection of appropriate in vivo models is fundamentally guided by the hypothesized mechanism of action of this compound. Quinoline derivatives, as a broad class of compounds, have been investigated for a wide array of therapeutic applications, including as antimalarials, anticancer agents, and modulators of neurodegenerative processes. nih.govnih.govacs.org The rationale for model selection for this specific compound would therefore depend on its primary biological target and intended therapeutic indication.
For instance, if the compound is designed to target pathways implicated in neuroinflammation and protein aggregation, transgenic mouse models of Alzheimer's disease would be a logical choice. acs.org These models are engineered to express human genes that lead to the development of hallmark pathologies such as amyloid-beta plaques and neurofibrillary tangles, providing a relevant context to investigate the compound's mechanistic impact.
Alternatively, should the compound's primary activity be related to the inhibition of cellular proliferation, xenograft models of human cancer would be employed. In these models, human tumor cells are implanted into immunocompromised mice, allowing for the direct assessment of the compound's effect on tumor growth and the underlying biological pathways in a living system. nih.govresearchgate.net The choice of a specific cancer cell line would be further refined based on in vitro screening data indicating sensitivity to this compound.
The rationale for each selected model is meticulously documented, ensuring a clear link between the disease pathophysiology represented by the model and the mechanistic questions being addressed.
Investigation of Compound-Induced Biological Perturbations in Disease Pathophysiology
Once a relevant disease model is established, the investigation focuses on how this compound perturbs the underlying pathophysiology. This involves a multi-faceted approach to measure changes in key biological markers and pathways following compound administration.
A primary area of investigation is the direct engagement of the compound with its intended molecular target. This can be assessed through various techniques, including ex vivo analysis of tissues to measure target occupancy or downstream signaling events. For example, if the compound is hypothesized to inhibit a specific kinase, a reduction in the phosphorylation of its known substrates would be a key indicator of target engagement.
Furthermore, the broader biological consequences of target engagement are examined. This may include changes in gene expression profiles, alterations in the levels of inflammatory cytokines, or modifications in the extent of pathological hallmarks, such as amyloid plaque burden in a model of Alzheimer's disease. acs.org These investigations provide crucial insights into the compound's mechanism of action and its potential to favorably modify the disease process.
The following table summarizes potential biological perturbations that could be investigated in relevant disease models:
| Disease Model | Potential Biological Perturbations | Analytical Methods |
| Alzheimer's Disease Model | - Reduction in amyloid-beta plaque load- Decreased tau hyperphosphorylation- Modulation of neuroinflammatory markers (e.g., cytokines, microglial activation) | - Immunohistochemistry- Western Blotting- ELISA |
| Cancer Xenograft Model | - Inhibition of tumor growth- Induction of apoptosis in tumor cells- Anti-angiogenic effects | - Tumor volume measurements- TUNEL assay- CD31 staining |
| Inflammatory Disease Model | - Reduction in tissue inflammation- Decreased infiltration of immune cells- Modulation of pro-inflammatory signaling pathways | - Histological scoring- Flow cytometry- Multiplex cytokine analysis |
These data-driven approaches are essential to build a comprehensive picture of the compound's in vivo activity and to validate its proposed mechanism.
Long-Term Mechanistic Effects in Chronic Disease Models
Many diseases for which a quinoline-based therapeutic might be developed are chronic in nature, requiring long-term treatment. nih.govmdpi.com Therefore, it is crucial to understand the sustained mechanistic effects of this compound over extended periods. Chronic disease models, where the pathology develops and persists over weeks or months, are employed for these investigations. mdpi.comnih.gov
A key aspect of these long-term studies is to monitor for the development of resistance or tachyphylaxis, where the compound's effectiveness diminishes over time. Mechanistic investigations would aim to uncover the molecular basis for any such observations. Furthermore, the long-term impact on cellular and tissue homeostasis is evaluated to identify any potential for off-target effects that may only become apparent with chronic exposure.
The data gathered from these long-term studies are critical for predicting the potential for sustained efficacy in a clinical setting and for informing the design of future clinical trials.
Advanced Computational and Cheminformatics Approaches for 8 2 4 Iodophenoxy Ethoxy Quinoline Research
Molecular Docking and Molecular Dynamics Simulations for Binding Site Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 8-[2-(4-iodophenoxy)ethoxy]quinoline, and a biological macromolecule, typically a protein. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.
While specific docking studies for this compound are not extensively documented in public literature, the quinoline (B57606) scaffold is a common feature in many biologically active compounds. For instance, various quinoline derivatives have been subjected to molecular docking to explore their inhibitory potential against a range of protein targets. mdpi.comresearchgate.net Studies on phenoxy quinoline derivatives have identified key interactions with the active sites of bacterial proteins, such as E. coli CsgC. mdpi.com In one such study, the pyridine (B92270) moiety of a phenoxy quinoline derivative formed a crucial hydrogen bond with a lysine (B10760008) residue (Lys78), while a substituted benzene (B151609) ring engaged in hydrogen bonding with a valine residue (Val77). mdpi.com
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules. For quinoline derivatives, MD simulations have been used to assess their potential as inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research.
| Computational Technique | Application to this compound Research | Potential Insights |
| Molecular Docking | Prediction of binding modes with various protein targets (e.g., kinases, GPCRs). | Identification of key amino acid residues involved in binding, initial estimation of binding affinity (docking score). |
| Molecular Dynamics | Simulation of the dynamic behavior of the compound-protein complex over time. | Assessment of binding stability, conformational changes in the protein and ligand, and the role of water molecules in the binding interface. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Compound Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with their potency. For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogues to develop a predictive model.
A study on 4-(2-fluorophenoxy) quinoline derivatives successfully developed a QSAR model to predict their inhibitory activity against the c-MET kinase, a target in cancer therapy. nih.gov The model revealed that factors such as molecular mass, electronegativity, and partial charges were influential in determining the compound's activity. nih.gov Such a model, if developed for derivatives of this compound, could guide the design of new, more potent compounds by suggesting modifications that enhance the desired properties.
Pharmacophore modeling, on the other hand, focuses on the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. A pharmacophore model for a target of interest can be used to virtually screen large compound libraries to identify new potential hits or to guide the optimization of a lead compound like this compound to better fit the pharmacophoric requirements.
| Modeling Approach | Description | Relevance to this compound |
| QSAR | Develops statistical models correlating chemical structure with biological activity. | Could be used to predict the activity of new analogues and guide lead optimization. |
| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. | Can be used for virtual screening to find novel scaffolds or to refine the structure of the compound for better target interaction. |
In Silico Prediction of Potential Off-Targets and Polypharmacology for Academic Inquiry
A significant challenge in drug development is the potential for a compound to interact with unintended biological targets, leading to off-target effects. In silico methods provide a powerful tool for predicting these potential off-target interactions early in the research process. By screening the structure of this compound against a large database of protein structures or pharmacophore models, it is possible to identify potential off-targets.
These predictive models can be based on ligand similarity, target-based docking, or machine learning algorithms trained on known drug-target interaction data. The identification of potential off-targets is crucial for understanding the compound's broader biological profile, a concept known as polypharmacology. A compound that interacts with multiple targets may have a more complex biological effect, which could be advantageous or detrimental depending on the targets involved. For academic inquiry, exploring the polypharmacology of this compound can uncover novel mechanisms of action and potential new therapeutic applications.
Data Mining and Network Pharmacology Approaches to Understand Compound Effects
Data mining and network pharmacology offer a systems-level perspective on the effects of a chemical compound. These approaches involve integrating and analyzing large datasets from various sources, including chemical databases, proteomics, genomics, and literature.
Future Directions and Emerging Research Avenues for 8 2 4 Iodophenoxy Ethoxy Quinoline
Development of Novel Analytical Probes and Research Tools Based on the 8-[2-(4-iodophenoxy)ethoxy]quinoline Scaffold
The unique structural motifs of this compound make it an intriguing candidate for development into sophisticated research tools for cellular and molecular investigation.
Radiolabeled Imaging Agents: The presence of an iodine atom on the phenoxy ring is a key feature for radiolabeling. By substituting the stable iodine-127 with a radioactive isotope such as iodine-123, iodine-124, or iodine-125, the compound can be transformed into a probe for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Such radioiodinated quinoline (B57606) derivatives have been successfully developed for imaging specific biological targets, such as the platelet-derived growth factor receptor β (PDGFRβ). nih.gov A radiolabeled version of this compound could be used in preclinical models to study its biodistribution, target engagement, and pharmacokinetics, providing crucial information about its potential as a drug candidate. nih.gov
Fluorescent Probes: The quinoline nucleus itself is a well-known fluorophore. mdpi.comrroij.com While 8-hydroxyquinoline (B1678124) is often weakly fluorescent, its derivatization and chelation with metal ions can significantly enhance its emission, a property exploited in the creation of fluorescent sensors. rroij.com Future research could focus on characterizing the intrinsic photophysical properties of this compound and its metal complexes. Further structural modifications could be explored to optimize its quantum yield, shift its emission spectrum, and improve its photostability for applications in fluorescence microscopy and as a chemosensor for specific metal ions. nih.gov
Below is a table outlining potential modifications to the scaffold and their intended applications as research tools.
| Scaffold Modification | Intended Application | Rationale | Supporting Evidence |
|---|---|---|---|
| Replacement of ¹²⁷I with ¹²⁵I | Radioligand for in vitro autoradiography and binding assays | Allows for quantitative measurement of binding to tissue sections or cell membranes, helping to identify target-rich areas. | [¹²⁵I]-labeled quinoline derivatives have been used for cellular uptake and biodistribution studies. nih.gov |
| Replacement of ¹²⁷I with ¹²³I | SPECT Imaging Agent | Enables non-invasive, whole-body imaging in preclinical models to track compound localization and target engagement in real-time. | Radioiodinated compounds are established tools for developing specific imaging probes. nih.gov |
| Attachment of a second fluorophore (e.g., coumarin) | FRET-based Biosensor | Creates a Förster Resonance Energy Transfer (FRET) pair to detect conformational changes upon binding to a target protein. | Quinoline derivatives are used as electron carriers and fluorescent materials in various applications. rroij.comnih.gov |
| Synthesis of derivatives with varied ether chain lengths | Tool for studying Structure-Activity Relationships (SAR) | The flexibility and length of the linker can influence binding affinity and specificity. nih.gov | The chain length of spacers in quinoline derivatives is known to affect biological activity. nih.gov |
Exploration of New Therapeutic Hypotheses Based on Mechanistic Insights of this compound
Derivatives of the quinoline scaffold have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antineurodegenerative activities. nih.govnih.govnih.gov The future study of this compound can build upon this extensive history to form new therapeutic hypotheses.
Anticancer Activity: Quinolines exert anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases like VEGFR-2, which is critical for tumor angiogenesis, and the modulation of signaling pathways such as PI3K/AKT/mTOR. researchgate.netmdpi.com Other derivatives are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov A primary research avenue would be to screen this compound against a panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects. Follow-up studies would be essential to elucidate the mechanism, whether through kinase inhibition, DNA interaction, or induction of programmed cell death. researchgate.netnih.gov
Anti-inflammatory Potential: Recent research has identified novel quinoline derivatives as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. nih.gov Given its structure, this compound could be evaluated for its ability to suppress NLRP3 activation and subsequent release of pro-inflammatory cytokines like IL-1β. This would open up therapeutic possibilities for conditions such as ulcerative colitis or other autoinflammatory disorders. nih.gov
A proposed research cascade for evaluating the therapeutic potential of this compound is outlined in the table below.
| Research Phase | Objective | Exemplary Assays | Potential Therapeutic Area |
|---|---|---|---|
| Phase 1: Primary Screening | Identify initial biological activity | Cell viability assays (e.g., MTT) on a panel of cancer cell lines (e.g., Hep3B, MCF-7, A549). nih.govnih.gov | Oncology |
| Phase 2: Mechanistic Inquiry (Oncology) | Determine the mode of anticancer action | Kinase inhibition assays (e.g., VEGFR-2), cell cycle analysis (flow cytometry), apoptosis assays (caspase activation). researchgate.netmdpi.com | Oncology |
| Phase 2: Mechanistic Inquiry (Inflammation) | Determine the mode of anti-inflammatory action | NLRP3 inflammasome activation assay (LPS + ATP in macrophages), IL-1β ELISA. nih.gov | Inflammatory Diseases |
| Phase 3: Preclinical Validation | Evaluate in vivo efficacy | Subcutaneous tumor xenograft models in mice; DSS-induced colitis models. nih.govnih.gov | Oncology / Inflammatory Diseases |
Integration with Systems Biology and Artificial Intelligence in Compound Research
Modern drug discovery leverages computational tools to accelerate research and generate novel insights. acs.org The study of this compound would benefit immensely from the integration of systems biology and artificial intelligence (AI).
AI-Driven Target Prediction and Optimization: Before undertaking extensive wet-lab experiments, in silico methods can predict the most probable biological targets. Molecular docking simulations can be used to virtually screen the compound against libraries of protein structures, such as kinases, proteases, and nuclear receptors, to generate a list of high-probability binding partners. mdpi.commdpi.com Should initial activity be discovered, machine learning algorithms could be used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models would guide the synthesis of a focused library of derivatives with an improved probability of higher potency and selectivity, saving significant time and resources. acs.org
Systems Biology for Mechanism Deconvolution: If the compound demonstrates significant biological activity, systems biology approaches can provide a holistic view of its cellular impact. Techniques like proteomics can identify changes in protein expression, while metabolomics can reveal shifts in cellular metabolic pathways. This global perspective helps to build a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and may even suggest new therapeutic indications not initially considered. nyu.edu
An integrated research workflow is proposed in the following table.
| Stage | Methodology | Objective | Expected Outcome |
|---|---|---|---|
| Discovery | Artificial Intelligence (Molecular Docking) | Predict potential biological targets for the compound. | A prioritized list of proteins for initial in vitro screening. mdpi.commdpi.com |
| Optimization | AI (QSAR Modeling) | Guide the synthesis of new derivatives with improved activity. | Design of a small, focused library of next-generation compounds with higher predicted potency. mdpi.com |
| Mechanism of Action | Systems Biology (Proteomics, Metabolomics) | Understand the global cellular response to the compound. | Identification of perturbed biological pathways and confirmation of on-target effects. nyu.edu |
| Hypothesis Generation | Network Biology Analysis | Integrate 'omics' data to find new connections and potential uses. | New therapeutic hypotheses based on pathway analysis. |
Addressing Unresolved Questions and Challenges in the Academic Research of this compound
Despite its potential, the path to characterizing this compound is accompanied by significant questions and challenges that must be addressed.
Unresolved Questions: The most fundamental question is the compound's primary biological target(s) and its mechanism of action. Is its activity driven by the quinoline core's ability to chelate metals, or does the entire structure bind to a specific protein pocket? nih.gov What is the precise role of the iodo-phenyl-ethoxy side chain? This group significantly impacts the molecule's size, flexibility, and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Furthermore, its ability to cross biological barriers, such as the blood-brain barrier, remains unknown and is a critical question for potential applications in neurodegenerative diseases. rroij.com
Key Challenges:
Lack of Foundational Data: There is currently a scarcity of published biological data for this specific molecule, meaning research must begin from first principles.
Chemical Synthesis: A robust and scalable synthetic route is needed to produce the compound and its derivatives for extensive testing. Developing methods for creating a diverse library for SAR studies will be a significant undertaking. nih.govacs.org
Selectivity and Off-Target Effects: Quinoline scaffolds are known to interact with multiple targets. researchgate.net A major challenge will be to determine the selectivity profile of this compound and to distinguish a specific, high-affinity interaction from more general effects like metal chelation, which can complicate the interpretation of biological data. nih.gov
Physicochemical Properties: Quinoline derivatives can suffer from poor aqueous solubility, which can hinder biological testing and formulation. researchgate.net Characterizing and optimizing properties like lipophilicity and solubility will be crucial for any future development. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-[2-(4-iodophenoxy)ethoxy]quinoline, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the quinoline core can be functionalized via a two-step process:
Etherification : React 8-hydroxyquinoline with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy bridge.
Iodination : Couple the intermediate with 4-iodophenol using a palladium catalyst (e.g., Pd(PPh₃)₄) under Ullmann conditions .
Yield Optimization : Use anhydrous solvents (DMF or THF), controlled heating (60–80°C), and excess 4-iodophenol (1.5–2.0 equiv.) to drive the reaction to completion. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. Which purification techniques are most effective for isolating this compound, and how are impurities identified?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate regioisomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation.
Impurity Profiling : LC-MS (ESI+) identifies byproducts (e.g., dehalogenated species or ethoxy-bridged dimers) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm the ethoxy bridge (δ ~4.3–4.5 ppm) and iodophenoxy aromatic protons (δ ~6.8–7.4 ppm). Note: ¹H NMR may show splitting due to iodine’s quadrupolar effects .
- X-ray Crystallography : Resolves stereochemical ambiguities; iodine’s heavy atom effect enhances diffraction .
- HRMS : Exact mass (m/z ~449.0 [M+H]⁺) confirms molecular formula (C₁₇H₁₃INO₂) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or halogen replacement) impact the biological activity of this compound?
- Methodological Answer :
- SAR Studies : Replace iodine with bromine/chlorine to assess halogen-dependent activity (e.g., antimicrobial potency). Use MIC assays against S. aureus and E. coli .
- Positional Isomerism : Synthesize 7- or 6-substituted analogs via directed ortho-metalation. Compare binding affinities to target enzymes (e.g., topoisomerase II) using SPR .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments in triplicate under controlled O₂ levels (5% CO₂) and serum-free media to minimize variability .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and ROS quantification .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charges .
- MD Simulations : GROMACS with CHARMM36 force field to assess binding stability (100 ns trajectories). Analyze hydrogen bonds (e.g., quinoline N with Arg394) .
Q. How can stability issues (e.g., hydrolytic degradation) of this compound be mitigated?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-UV (λ = 254 nm) .
- Stabilization : Lyophilize with cyclodextrins or store in amber vials at –20°C to prevent photodegradation .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
- Disorder Management : Low-temperature (100 K) data collection reduces thermal motion in the ethoxy chain. Use SHELXL for refining split positions .
- Heavy Atom Phasing : Iodine’s anomalous scattering (λ = 0.7107 Å) aids phase solution in SHELXS .
Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Profiling : Use ¹H NMR to track Suzuki-Miyaura coupling rates with arylboronic acids. Compare TOF (turnover frequency) for Pd vs. Ni catalysts .
- Isotopic Labeling : Synthesize deuterated analogs (C-D at ethoxy bridge) to trace reaction pathways via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
